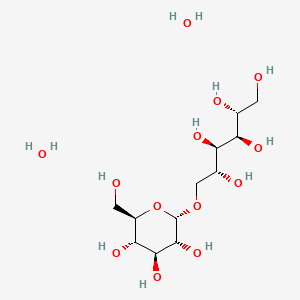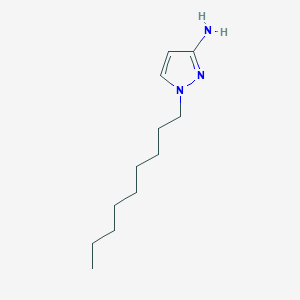
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as CCNPP, is a chemical compound that has been studied for its potential applications in various scientific fields. CCNPP is a highly reactive compound that can be used in a variety of synthetic and analytical applications. It has been used in the synthesis of a variety of other compounds and as a reagent in various analytical techniques, such as spectroscopy and chromatography. In addition, CCNPP has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
CCNPP has been used in a variety of scientific research applications, such as spectroscopy and chromatography. It has been used as a reagent in the synthesis of other compounds, such as aryl amines and carboxylic acids. In addition, CCNPP has been used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Mécanisme D'action
The mechanism of action of CCNPP is not yet fully understood. However, it is believed that the compound reacts with a variety of substrates, leading to the formation of a variety of products. The reaction is believed to involve the formation of a carbanion intermediate, which is then attacked by the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCNPP are not yet fully understood. However, some studies have suggested that the compound may have an effect on the metabolism of certain drugs, as well as an effect on the expression of certain genes. In addition, CCNPP has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CCNPP in laboratory experiments include its high reactivity and its ability to be used in a variety of synthetic and analytical applications. The compound is also relatively inexpensive and easy to obtain. However, there are some limitations to using CCNPP in laboratory experiments. The compound is highly reactive, which can lead to the formation of unwanted byproducts. In addition, the compound is volatile and can easily evaporate, which can lead to contamination of the laboratory environment.
Orientations Futures
There are a number of potential future directions for the use of CCNPP. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and the development of new analytical techniques. In addition, further research into the mechanism of action of CCNPP could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the advantages and limitations of using CCNPP in laboratory experiments could lead to the development of more efficient and cost-effective laboratory protocols.
Méthodes De Synthèse
The synthesis of CCNPP is a multi-step process that involves the reaction of 4-chlorophenylacetonitrile with 3-nitrophenylprop-2-en-1-one in the presence of a base. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of 80-90°C. The reaction is typically complete within 30 minutes and yields a product with a purity of greater than 90%.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFHONEGUKYTC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)


